molecular formula C24H35N3O12 B8087060 Mal-amido-PEG5-C2-NHS ester

Mal-amido-PEG5-C2-NHS ester

Cat. No.: B8087060
M. Wt: 557.5 g/mol
InChI Key: CBUSUMKXBREGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-amido-PEG5-C2-NHS ester is a compound that serves as a linker in antibody-drug conjugates. It contains a maleimide group and an N-hydroxysuccinimide ester. The maleimide group reacts with thiol groups, while the N-hydroxysuccinimide ester reacts with primary amines, making it useful for bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG5-C2-NHS ester involves the reaction of a maleimide-PEG5-C2 compound with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG5-C2-NHS ester primarily undergoes substitution reactions. The maleimide group reacts with thiol groups to form stable thioether bonds, while the N-hydroxysuccinimide ester reacts with primary amines to form amide bonds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are thioether and amide bonds, which are stable and resistant to hydrolysis .

Scientific Research Applications

Mal-amido-PEG5-C2-NHS ester is widely used in scientific research for its bioconjugation properties. It is used to label proteins, peptides, and other biomolecules, facilitating the study of biological processes. In medicine, it is used in the development of antibody-drug conjugates for targeted cancer therapy. In industry, it is used in the production of diagnostic reagents and biosensors .

Mechanism of Action

The mechanism of action of Mal-amido-PEG5-C2-NHS ester involves the formation of covalent bonds with thiol and amine groups. The maleimide group reacts with thiol groups to form stable thioether bonds, while the N-hydroxysuccinimide ester reacts with primary amines to form amide bonds. These reactions facilitate the conjugation of biomolecules, enabling targeted delivery and detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amido-PEG5-C2-NHS ester strikes a balance between flexibility and solubility, making it suitable for a wide range of bioconjugation applications. Its unique combination of a maleimide group and an N-hydroxysuccinimide ester allows for efficient and stable conjugation of biomolecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O12/c28-19(5-8-26-20(29)1-2-21(26)30)25-7-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-6-24(33)39-27-22(31)3-4-23(27)32/h1-2H,3-18H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUSUMKXBREGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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